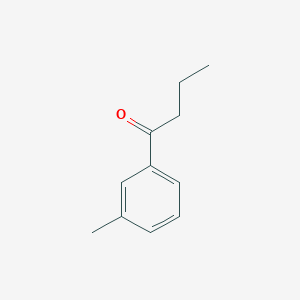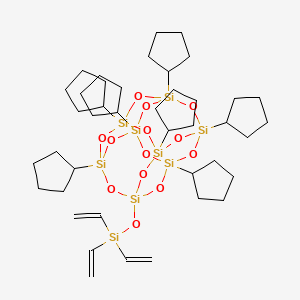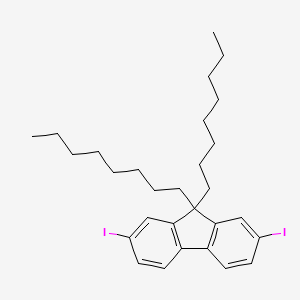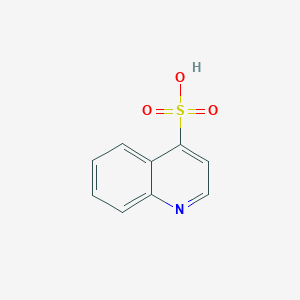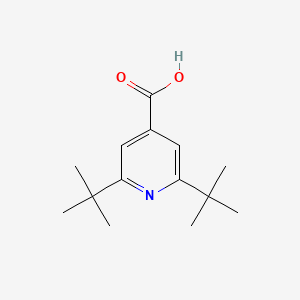
4-Cyano-3-fluorophenylzinc bromide
Descripción general
Descripción
4-Cyano-3-fluorophenylzinc bromide is a useful research compound. Its molecular formula is C7H3BrFNZn and its molecular weight is 265.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
4-Cyano-3-fluorophenylzinc bromide is used in various synthesis processes. For instance, it plays a role in the synthesis of benzenesulfonamides which are studied for their inhibitory effects against human carbonic anhydrase I and II. These synthesized sulfonamide derivatives exhibit potent inhibitory activities, suggesting their potential use in medical applications (Gul et al., 2016).
Applications in Biomedical Research
In the realm of biomedical research, compounds related to this compound are investigated for their applications in fluorescence-based technologies . Studies have explored efficient routes to new classes of fluorophores, such as indolizino[3,2-c]quinolines, which show promising optical properties for potential use as fluorescent probes in aqueous systems (Park et al., 2015).
Antifungal Research
Research into antifungal agents has also utilized derivatives of this compound. For example, 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones have been evaluated for their activity against a range of yeasts and molds, including fluconazole-resistant strains, demonstrating broad-spectrum in vitro antifungal activity (Buchta et al., 2004).
Environmental Applications
In environmental research, derivatives of this compound are used in the development of fluorescent probes for detecting specific chemicals. A study on an ICT-based fluorescent probe for measuring hydrazine in biological and water samples utilized a compound synthesized with a structure related to this compound. This probe demonstrated low cytotoxicity, reasonable cell permeability, and potential for environmental water system analysis (Zhu et al., 2019).
Material Science and Optical Properties
The influence of this compound derivatives on the optical properties of materials has also been a topic of investigation. Studies have synthesized various compounds with structural similarities, exploring their impact on the clearing points and viscosities of liquid crystals. These studies aid in understanding the role of chemical substitutions in altering the electrooptical properties of materials (Gray et al., 1981).
Propiedades
IUPAC Name |
bromozinc(1+);2-fluorobenzene-4-ide-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN.BrH.Zn/c8-7-4-2-1-3-6(7)5-9;;/h1,3-4H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWFBYSTLSLEQQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=[C-]1)F)C#N.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




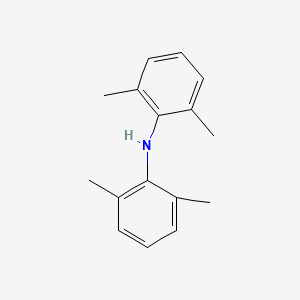
![5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1609104.png)
![2-[[3,5-Dihydroxy-6-phenylmethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1609106.png)
